SKF 83822

Description

Properties

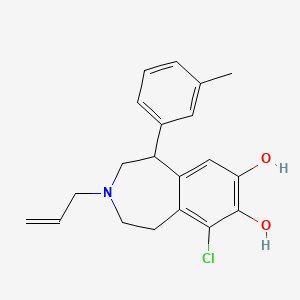

IUPAC Name |

9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNOXCRCYMOMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043819 | |

| Record name | SKF 83822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-08-5 | |

| Record name | SKF-83822 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74115-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-83822 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661JNG0144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKF 83822

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83822 is a selective and high-affinity dopamine D1-like receptor agonist that has been instrumental in elucidating the nuanced signaling pathways associated with this receptor class. Characterized as an atypical or biased agonist, SKF 83822 preferentially activates G protein-dependent signaling, specifically the adenylyl cyclase pathway, while having minimal to no effect on phospholipase C activation or β-arrestin recruitment. This functional selectivity makes it a valuable tool for dissecting the physiological and pathological roles of distinct D1 receptor-mediated signaling cascades. This guide provides a comprehensive overview of the mechanism of action of SKF 83822, including its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

SKF 83822 exhibits high affinity and selectivity for dopamine D1-like receptors (D1 and D5) over D2-like receptors and other monoaminergic receptors. The binding affinity is typically determined through competitive radioligand binding assays, where the ability of SKF 83822 to displace a radiolabeled ligand from the receptor is measured. The inhibitory constant (Ki) is then calculated, with a lower Ki value indicating higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 3.2[1] |

| Dopamine D5 | 3.1[1] |

| Dopamine D2 | 186[1] |

| Dopamine D3 | 66[1] |

| Dopamine D4 | 335[1] |

| Serotonin 5-HT2A | 1167[1] |

| Adrenergic α1A | 1251[1] |

| Adrenergic α1B | 1385[1] |

| Table 1: Receptor Binding Affinities (Ki) of SKF 83822. Data are compiled from studies using recombinant receptors. |

Functional Activity and Biased Agonism

The defining characteristic of SKF 83822 is its biased agonism at the dopamine D1 receptor. It potently stimulates the Gs protein-coupled adenylyl cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP), but does not activate the Gq protein-coupled phospholipase C (PLC) pathway, which is responsible for phosphoinositide hydrolysis.[2][3][4] Furthermore, studies have investigated its ability to recruit β-arrestin, a key protein in receptor desensitization and G protein-independent signaling.

Gs/Adenylyl Cyclase Pathway Activation

SKF 83822 is an agonist at the D1 receptor for the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2][3][4]

| Functional Assay | Parameter | Value |

| Adenylyl Cyclase Activation | EC50 | 65 nM[1] |

Table 2: Functional Potency of SKF 83822 in Adenylyl Cyclase Activation.

Phospholipase C Pathway

SKF 83822 does not stimulate phosphoinositide hydrolysis, indicating a lack of agonism at D1 receptors coupled to the PLC pathway.[2][3][4]

| Functional Assay | Result |

| Phosphoinositide Hydrolysis | No stimulation observed |

Table 3: Activity of SKF 83822 on the Phospholipase C Pathway.

β-Arrestin Recruitment

The interaction of SKF 83822 with the β-arrestin signaling pathway is a key aspect of its biased agonism. While some initial reports suggested similar efficacies for cAMP accumulation and β-arrestin recruitment, more detailed studies on a range of benzazepine compounds have clarified that some, including SKF 83822, exhibit strong G protein bias with little to no β-arrestin recruitment.[5]

| Functional Assay | Parameter | Result |

| β-Arrestin Recruitment | EC50 | Not applicable |

| Emax | No significant recruitment |

Table 4: Functional Activity of SKF 83822 in β-Arrestin Recruitment Assays.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biased agonism of SKF 83822 at the dopamine D1 receptor can be visualized as the selective activation of one downstream signaling cascade over others.

Experimental Workflow: Characterizing Biased Agonism

A typical workflow to characterize the biased agonism of a compound like SKF 83822 involves a series of in vitro assays.

Detailed Experimental Protocols

The following are generalized protocols for the key assays used to characterize the mechanism of action of SKF 83822. Specific parameters may vary based on the cell line and reagents used.

Radioligand Binding Assay (Ki Determination)

This protocol describes a competitive binding assay to determine the affinity (Ki) of SKF 83822 for the dopamine D1 receptor.

Materials:

-

Cell membranes expressing the human dopamine D1 receptor.

-

Radioligand (e.g., [³H]SCH23390).

-

SKF 83822 (test compound).

-

Non-specific binding control (e.g., unlabeled SCH23390 at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of SKF 83822 in assay buffer.

-

In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a non-specific competitor (for non-specific binding), or varying concentrations of SKF 83822.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the SKF 83822 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

cAMP Accumulation Assay (EC50 and Emax Determination)

This protocol outlines a method to measure the ability of SKF 83822 to stimulate cAMP production in whole cells.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

SKF 83822 (test compound).

-

Forskolin (positive control, adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the D1-expressing cells in a 96-well or 384-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period.

-

Add serial dilutions of SKF 83822 or a positive control (e.g., dopamine or forsklin) to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the SKF 83822 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[6]

β-Arrestin Recruitment Assay (EC50 and Emax Determination)

This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the D1 receptor upon ligand stimulation.

Materials:

-

A cell line engineered for β-arrestin recruitment assays (e.g., U2OS or CHO cells) co-expressing the human dopamine D1 receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® or Tango™ assay systems).

-

SKF 83822 (test compound).

-

A known D1 receptor agonist that recruits β-arrestin (positive control).

-

Cell culture medium.

-

Detection reagents specific to the assay system.

Procedure:

-

Plate the engineered cells in a 96-well or 384-well plate.

-

The following day, add serial dilutions of SKF 83822 or a positive control agonist to the cells.

-

Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the signal to develop.

-

Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.

-

Plot the signal intensity against the logarithm of the SKF 83822 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[7][8]

Conclusion

SKF 83822 is a cornerstone pharmacological tool for investigating the complexities of dopamine D1 receptor signaling. Its well-defined biased agonism, characterized by the selective activation of the Gs/adenylyl cyclase pathway, provides researchers with a means to differentiate the physiological and behavioral consequences of this signaling cascade from those mediated by other pathways, such as PLC activation and β-arrestin recruitment. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working to understand and therapeutically target the dopamine D1 receptor.

References

- 1. SKF 83822 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

SKF 83822: A Technical Guide to a Selective Dopamine D1 Receptor Agonist with Biased Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83822 is a potent and selective benzazepine derivative that acts as a dopamine D1 receptor agonist. It is distinguished by its notable functional selectivity, potently activating the Gs/adenylyl cyclase/cAMP signaling cascade while not engaging the Gq/phospholipase C (PLC) pathway. This biased agonism makes SKF 83822 a valuable pharmacological tool for dissecting the distinct roles of these signaling pathways in D1 receptor-mediated physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of SKF 83822, including its binding affinity, functional selectivity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of its signaling pathways and experimental workflows are also presented to facilitate further research and drug development efforts.

Introduction

The dopamine D1 receptor, a G protein-coupled receptor (GPCR), is a critical mediator of numerous physiological functions, including motor control, cognition, and reward. Its dysfunction has been implicated in various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1] Pharmacological agents targeting the D1 receptor have been a major focus of drug discovery. SKF 83822 has emerged as a key research tool due to its selective activation of the canonical Gs/cAMP pathway, in contrast to other D1 agonists that may also activate PLC-mediated signaling.[2] This unique property allows for the specific investigation of the consequences of adenylyl cyclase activation downstream of the D1 receptor.

Physicochemical Properties

-

Chemical Name: 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide[3]

-

Molecular Formula: C₂₀H₂₂ClNO₂ · HBr[3]

-

Molecular Weight: 424.76 g/mol [3]

-

CAS Number: 74115-10-9[3]

-

Solubility: Soluble in DMSO (to 100 mM) and ethanol (to 10 mM).[3]

-

Storage: Store at room temperature.[3]

Pharmacology

Binding Affinity and Selectivity

SKF 83822 exhibits high affinity for the dopamine D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity profile makes it a valuable tool for specifically probing D1-like receptor function.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 3.2 |

| Dopamine D5 | 3.1 |

| Dopamine D2 | 186 |

| Dopamine D3 | 66 |

| Dopamine D4 | 335 |

| 5-HT2A | 1167 |

| α1A-adrenergic | 1251 |

| α1B-adrenergic | 1385 |

Table 1: Binding Affinity (Ki) of SKF 83822 for Various Receptors. Data compiled from Tocris Bioscience.[3]

Functional Selectivity: Biased Agonism

SKF 83822 is a biased agonist at the D1 receptor, demonstrating potent activation of the Gs protein-coupled adenylyl cyclase pathway, leading to the accumulation of cyclic AMP (cAMP).[2] In contrast, it does not stimulate the Gq protein-coupled phospholipase C (PLC) pathway, which is responsible for phosphoinositide hydrolysis.[2]

| Agonist | cAMP Accumulation EC50 (nM) | β-Arrestin Recruitment Emax (% Dopamine) |

| Dopamine | 2.5 | 100 |

| SKF 83822 | 65 | ~100 |

| SKF 81297 | 0.8 | 100 |

| SKF 83959 | >10,000 | 0 |

Table 2: Functional Activity of SKF 83822 and Other D1 Receptor Agonists. This table presents a comparative overview of the potency (EC50) for cAMP accumulation and efficacy (Emax) for β-arrestin recruitment relative to dopamine. Data for SKF 83822 EC50 is from Tocris Bioscience.[3] Comparative data for β-arrestin recruitment is synthesized from studies on functional selectivity at the D1 receptor.[4]

In Vivo Pharmacology

SKF 83822 elicits robust behavioral responses in animal models, consistent with its D1 receptor agonism. These effects are dose-dependent and can be blocked by D1 receptor antagonists.

| Animal Model | Behavioral Effect | Dose Range |

| 6-OHDA-lesioned rats | Contralateral rotation | 25-100 µg/kg, s.c. |

| Monkeys | Extreme arousal and hyperlocomotion | 0.15-0.35 mg/kg, s.c. |

Table 3: In Vivo Effects of SKF 83822. Data compiled from MedchemExpress.[2]

Signaling Pathways and Experimental Workflows

SKF 83822 Signaling at the D1 Receptor

The following diagram illustrates the biased signaling pathway activated by SKF 83822 at the dopamine D1 receptor.

Caption: SKF 83822 selectively activates the Gs-protein pathway.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the general workflow for a competitive radioligand binding assay to determine the Ki of SKF 83822.

Caption: Workflow for determining SKF 83822 binding affinity.

Experimental Workflow for cAMP Accumulation Assay

The following diagram illustrates a typical workflow for measuring cAMP accumulation in response to SKF 83822.

Caption: Workflow for assessing SKF 83822-induced cAMP production.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of SKF 83822 for the dopamine D1 receptor.

Materials:

-

Cell membranes expressing the human dopamine D1 receptor.

-

Radioligand: [³H]SCH23390 (a D1 antagonist).

-

Unlabeled SKF 83822.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of SKF 83822 in assay buffer.

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of [³H]SCH23390 (typically at its Kd value).

-

Varying concentrations of SKF 83822 or vehicle.

-

Cell membrane preparation.

-

-

For non-specific binding, use a high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM SCH23390).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of SKF 83822 in stimulating cAMP production.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

-

Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

-

SKF 83822.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the D1-expressing HEK293 cells into 96- or 384-well plates and allow them to attach overnight.

-

Aspirate the culture medium and wash the cells with stimulation buffer.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of SKF 83822 to the wells and incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP detection assay.

-

Generate a dose-response curve and calculate the EC50 and Emax values using non-linear regression analysis.

β-Arrestin Recruitment Assay

Objective: To assess the ability of SKF 83822 to induce the recruitment of β-arrestin to the D1 receptor.

Materials:

-

Cells co-expressing the human dopamine D1 receptor fused to a reporter fragment and β-arrestin-2 fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay).

-

Cell culture medium.

-

Assay buffer.

-

SKF 83822.

-

Detection reagents specific to the assay technology.

Procedure:

-

Plate the engineered cells in a white, clear-bottom 384-well plate and incubate overnight.

-

Prepare serial dilutions of SKF 83822 in assay buffer.

-

Add the SKF 83822 dilutions to the cells and incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the luminescent or fluorescent signal using a plate reader.

-

Analyze the data to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

SKF 83822 is a selective dopamine D1 receptor agonist with a distinct biased signaling profile, potently activating the adenylyl cyclase pathway without engaging phospholipase C. This makes it an invaluable tool for elucidating the specific roles of D1 receptor-mediated cAMP signaling in health and disease. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers utilizing SKF 83822 in their studies and to facilitate the development of novel therapeutics targeting the dopamine D1 receptor with improved efficacy and reduced side effects.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Ligand recognition and biased agonism of the D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SKF 83822 and its Selective Activation of Adenylyl Cyclase

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83822 is a high-affinity and selective dopamine D1-like receptor agonist that has become an invaluable tool in neuroscience research.[1][2] Its significance lies in its notable biased agonism: it potently stimulates the adenylyl cyclase (AC) signaling cascade, leading to the production of cyclic AMP (cAMP), while failing to activate the phospholipase C (PLC) pathway.[2][3][4][5][6] This unique pharmacological profile allows for the specific investigation of the physiological roles of the Gs/AC/cAMP pathway downstream of D1-like receptor activation, independent of PLC-mediated signaling events such as phosphoinositide hydrolysis and intracellular calcium mobilization.[7][8][9][10] This guide provides a comprehensive overview of SKF 83822, including its binding profile, functional activity, the experimental protocols used to characterize it, and the signaling pathways it modulates.

Introduction to SKF 83822

SKF 83822 is a benzazepine derivative that acts as a selective agonist for the D1-like dopamine receptors, which include the D1 and D5 receptor subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) classically associated with the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase.[11][12] The resulting increase in intracellular cAMP mediates a wide range of physiological processes, including motor control, reward, and cognition.[5][10]

What makes SKF 83822 a particularly interesting research tool is its functional selectivity. While traditional D1-like receptor agonists can activate both the Gs/AC and Gq/PLC signaling pathways, SKF 83822 exclusively stimulates the former.[4][5][6][10] This property has been instrumental in dissecting the distinct contributions of these two signaling cascades in various physiological and pathological contexts.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potency (EC50) of SKF 83822 at various receptors and its effect on adenylyl cyclase.

Table 1: Binding Affinity (Ki) of SKF 83822 at Recombinant Receptors

| Receptor | Ki (nM) |

| Dopamine D1 | 3.2[1] |

| Dopamine D5 | 3.1[1] |

| Dopamine D2 | 186[1] |

| Dopamine D3 | 66[1] |

| Dopamine D4 | 335[1] |

| 5-HT2A | 1167[1] |

| α1A Adrenergic | 1251[1] |

| α1B Adrenergic | 1385[1] |

Table 2: Functional Activity of SKF 83822

| Assay | Parameter | Value |

| Adenylyl Cyclase Stimulation | EC50 | 65 nM[1] |

| Phosphoinositide Hydrolysis | - | No stimulation[1] |

Signaling Pathways of SKF 83822

SKF 83822 exhibits biased agonism by selectively activating the Gs-coupled pathway while not engaging the Gq-coupled pathway, which can be activated by other D1-like agonists, particularly in the context of D1-D2 receptor heteromers.

Canonical D1 Receptor Signaling Activated by SKF 83822

The primary signaling pathway activated by SKF 83822 is the canonical Gs/adenylyl cyclase pathway.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Differential involvement of cyclase- versus non-cyclase-coupled D1-like dopamine receptors in orofacial movement topography in mice: studies with SKF 83822 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotation and immediate-early gene expression in rats treated with the atypical D1 dopamine agonist SKF 83822 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine D(1) receptor activation of adenylyl cyclase, not phospholipase C, in the nucleus accumbens promotes maternal behavior onset in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of receptor activation in adenylate cyclase systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological roles of mammalian transmembrane adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

SKF 83822: A Technical Guide to its Role in Neuroscience Research

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical overview of SKF 83822, a pivotal pharmacological tool in neuroscience. It details its unique mechanism of action, summarizes its quantitative pharmacological data, and outlines key experimental applications for dissecting dopamine signaling pathways in neuropsychiatric and neurodegenerative disorders.

Introduction: The Significance of SKF 83822

SKF 83822 is a substituted benzazepine that acts as a selective and atypical agonist for the dopamine D1-like receptor family (D1 and D5 receptors).[1] Its importance in neuroscience research stems from its distinct signaling profile. Unlike classical D1-like agonists (e.g., SKF 81297) which activate multiple downstream pathways, SKF 83822 exhibits biased agonism. It selectively stimulates the Gs protein-coupled adenylyl cyclase (AC) pathway without engaging phospholipase C (PLC) or, in many systems, the β-arrestin pathway.[1][2][3] This functional selectivity makes SKF 83822 an invaluable tool for isolating the specific contributions of the canonical cAMP signaling cascade in D1-like receptor function, with significant implications for research in Parkinson's disease, schizophrenia, and addiction.[1][4]

Pharmacological Profile

The pharmacological characteristics of SKF 83822 are defined by its high affinity for D1-like receptors and its specific functional output.

SKF 83822 demonstrates high affinity and selectivity for D1 and D5 receptors over other dopamine receptor subtypes and related monoamine receptors.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D1 | 3.2 |

| Dopamine D5 | 3.1 |

| Dopamine D2 | 186 |

| Dopamine D3 | 66 |

| Dopamine D4 | 335 |

| Serotonin 5-HT2A | 1167 |

| Adrenergic α1A | 1251 |

| Adrenergic α1B | 1385 |

| Table 1: Receptor binding profile of SKF 83822 hydrobromide at recombinant human receptors. Data sourced from Tocris Bioscience. |

The functional activity of SKF 83822 underscores its role as a biased agonist. It potently stimulates cAMP production via adenylyl cyclase but fails to activate other key signaling pathways traditionally associated with D1-like receptor activation.

| Signaling Pathway | Assay / Endpoint | Result |

| Gs / Adenylyl Cyclase | cAMP Accumulation | EC50 = 65 nM |

| Gq / Phospholipase C | Phosphoinositide (PI) Hydrolysis | No stimulation[1][3] |

| β-Arrestin Recruitment | β-arrestin-2 Complementation Assay | Efficacious recruitment (similar to cAMP)[2] |

| Receptor Internalization | D1R PathHunter Assay | Efficacious internalization (higher than cAMP)[2] |

| Table 2: In vitro functional activity profile of SKF 83822. Note: While some studies show SKF 83822 does not recruit β-arrestin, others indicate it does, suggesting its bias may be context- or system-dependent.[2][5] The lack of PLC activation is a consistent finding.[1][3] |

Mechanism of Action: Biased Agonism

The primary utility of SKF 83822 lies in its ability to parse the complex signaling downstream of the D1 receptor.

-

Canonical Pathway Activation: SKF 83822 binds to the D1-like receptor, inducing a conformational change that preferentially couples to the Gαs/olf G-protein subunit. This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4][6] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets to modulate neuronal excitability and gene expression.

-

Lack of PLC Activation: Crucially, SKF 83822 does not appear to activate the Gαq-coupled pathway. Therefore, it does not stimulate phospholipase C (PLC) to produce the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][6] This allows researchers to investigate the effects of D1 receptor stimulation mediated purely by the cAMP pathway, independent of calcium mobilization and other PLC-dependent events.

-

Contrasting β-Arrestin Profile: The interaction of SKF 83822 with the β-arrestin pathway, which is involved in receptor desensitization and G-protein-independent signaling, is complex. Some studies have identified it as a G-protein-biased agonist that fails to recruit β-arrestin or promote receptor internalization.[5] However, other evidence suggests it is capable of promoting both, with efficacies similar to or greater than its effect on cAMP accumulation.[2] This highlights that the nature of its biased agonism can be dependent on the specific cellular context and assay system used.

Caption: Signaling pathway of the biased agonist SKF 83822 at the D1 receptor.

Applications in Neuroscience Research Models

SKF 83822's unique profile has been leveraged in various animal models to elucidate the role of D1-AC-cAMP signaling in behavior and pathology.

| Species | Model | Dose Range | Route | Key Observed Effect(s) | Research Area |

| Rat | Unilateral 6-OHDA Lesion | 25-100 µg/kg | s.c. | Strong, dose-dependent contralateral rotation; Induction of immediate-early genes (c-Fos, Zif/268) in the denervated striatum.[1][3] | Parkinson's Disease |

| Monkey | MPTP-treated | 0.15-0.35 mg/kg | s.c. | Induces locomotion and arousal without inducing dyskinesia.[1] | Parkinson's Disease |

| Rat | Naive / Pup-sensitized | Intra-NA infusion | N/A | Facilitates the onset of maternal behavior.[6] | Behavioral Neuroscience |

| Mouse | C57BL/6J | 0.005-0.625 mg/kg | s.c. | Induces vertical jaw movements and incisor chattering; inhibits horizontal jaw movements.[4][7] | Motor Control |

| Table 3: Summary of key in vivo behavioral effects of SKF 83822. |

Key Experimental Protocols & Methodologies

The following sections outline the methodologies for key experiments where SKF 83822 is a critical tool.

This experiment assesses the pro-motor effects of D1 receptor agonists by measuring turning behavior in rats with a unilateral lesion of the nigrostriatal dopamine pathway.

-

Animal Model Creation:

-

Subjects: Adult male Sprague-Dawley or Wistar rats.

-

Surgery: Animals are anesthetized, and a stereotaxic frame is used to unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. This selectively destroys dopaminergic neurons on one side of the brain.

-

Recovery: Animals are allowed to recover for at least 2-3 weeks to allow for complete denervation.

-

-

Drug Administration:

-

Habituation: Animals are habituated to the testing environment (e.g., a circular arena).

-

Treatment: SKF 83822 is dissolved in a suitable vehicle (e.g., saline) and administered subcutaneously (s.c.) at doses ranging from 25-100 µg/kg.[1] Control animals receive the vehicle alone.

-

-

Data Collection and Analysis:

-

Observation: Immediately after injection, the animal is placed in the testing arena. Rotational behavior (full 360° turns contralateral to the lesion) is recorded for 60-120 minutes using an automated rotometer or manual counting.

-

Analysis: The total number of net contralateral rotations is calculated and compared across different dose groups using appropriate statistical tests (e.g., ANOVA). A dose-dependent increase in rotations indicates D1 receptor-mediated motor activation.[1][3]

-

Caption: A typical experimental workflow for assessing SKF 83822-induced rotation.

This assay quantifies the ability of a ligand to promote the interaction between an activated GPCR and β-arrestin, a key step in receptor desensitization and signaling.

-

Principle (e.g., DiscoveRx PathHunter Assay): This is an enzyme fragment complementation assay.[2] The D1 receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell Culture: CHO-K1 or HEK293 cells stably co-expressing the D1-ProLink and β-arrestin-Enzyme Acceptor constructs are used.[2]

-

Protocol Steps:

-

Cells are seeded in 384-well plates and incubated for 18-24 hours.

-

Cells are treated with various concentrations of SKF 83822 (or a reference agonist like dopamine).

-

The plate is incubated at 37°C for a set period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[2]

-

If recruitment occurs, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme.

-

A detection reagent containing a chemiluminescent substrate is added.

-

The resulting luminescence, which is directly proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

-

-

Data Analysis: The luminescent signal is plotted against the log of the agonist concentration to generate a dose-response curve and calculate potency (EC50) and efficacy (Emax) values.

In vivo microdialysis is used to measure neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals. While not specific to SKF 83822, it is a key technique for studying its downstream effects on dopamine and glutamate systems.

-

Surgical Preparation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) and animals are allowed to recover.[8]

-

Experimental Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min).[9]

-

An equilibration period (1-2 hours) is allowed to establish a stable baseline.[9]

-

Baseline dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

SKF 83822 is administered (systemically or via reverse dialysis through the probe).

-

Post-administration samples are collected for several hours.

-

-

Sample Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate fractions is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Data Interpretation: Changes in neurotransmitter levels post-drug administration are expressed as a percentage of the stable baseline, revealing the neurochemical impact of D1-AC pathway stimulation in a specific brain circuit.

Conclusion

SKF 83822 is a sophisticated pharmacological probe that offers unparalleled specificity for the D1-like receptor-adenylyl cyclase signaling pathway. Its biased agonism allows for the precise dissection of cAMP-dependent mechanisms in motor control, cognition, and motivation. By separating these effects from those mediated by PLC or β-arrestin, SKF 83822 enables researchers to clarify the distinct roles of these intracellular cascades in both normal brain function and the pathophysiology of neurological and psychiatric disorders, making it an essential component of the modern neuroscience toolkit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rotation and immediate-early gene expression in rats treated with the atypical D1 dopamine agonist SKF 83822 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D(1) receptor activation of adenylyl cyclase, not phospholipase C, in the nucleus accumbens promotes maternal behavior onset in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential involvement of cyclase- versus non-cyclase-coupled D1-like dopamine receptors in orofacial movement topography in mice: studies with SKF 83822 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to SKF 83822 for Studying Dopamine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SKF 83822, a pivotal pharmacological tool for dissecting dopamine D1 receptor signaling. Its unique properties as a biased agonist make it an invaluable asset in understanding the nuanced G protein-dependent and independent pathways that govern dopaminergic neurotransmission.

Introduction: The Biased Agonism of SKF 83822

SKF 83822 is a high-affinity, selective dopamine D1-like receptor agonist. Unlike many conventional D1 agonists, SKF 83822 exhibits biased agonism. It preferentially activates the Gs protein-coupled pathway, leading to the stimulation of adenylyl cyclase (AC) and subsequent production of cyclic AMP (cAMP), while failing to engage the phospholipase C (PLC) pathway.[1][2] This selective activation of one downstream pathway over another makes SKF 83822 an essential tool for isolating and studying the specific physiological and behavioral consequences of Gs-cAMP signaling in the context of D1 receptor activation.

Quantitative Data

The following tables summarize the key quantitative parameters of SKF 83822, providing a comparative reference for experimental design.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) |

| Dopamine D1 | 3.2 |

| Dopamine D5 | 3.1 |

| Dopamine D2 | 186 |

| Dopamine D3 | 66 |

| Dopamine D4 | 335 |

| 5-HT2A | 1167 |

| α1A-Adrenergic | 1251 |

| α1B-Adrenergic | 1385 |

Table 2: In Vitro Functional Potency

| Assay | Parameter | Value |

| Adenylyl Cyclase Stimulation | EC50 | 65 nM |

Table 3: In Vivo Dose-Response Effects in Rodents

| Behavioral/Physiological Effect | Species | Doses (s.c.) | Observed Effect |

| Contralateral Rotation (6-OHDA lesioned) | Rat | 25-100 µg/kg | Dose-dependent increase in rotation.[3] |

| Locomotor Activity | Rat | 0.15-0.35 mg/kg | Induces locomotion without dyskinesia.[1][4] |

| Immediate Early Gene Expression (c-Fos, Fra2, Zif/268, Arc) | Rat | 25-100 µg/kg | Strong expression in the denervated striatum.[1][3] |

| Orofacial Movements (chattering) | Rat | Not specified | Induces chattering. |

Signaling Pathways

SKF 83822's mechanism of action highlights the complexity of D1 receptor signaling. The following diagrams illustrate the canonical Gs-cAMP pathway preferentially activated by SKF 83822 and the alternative pathways it does not engage.

While SKF 83822 robustly activates the Gs-cAMP pathway, it does not significantly induce PLC activation or intracellular calcium mobilization, pathways that are engaged by other D1 agonists. Furthermore, studies suggest that while SKF 83822 may not directly activate β-arrestin recruitment, it can induce conformational changes in the D1 receptor that lead to desensitization, a process often mediated by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin binding.[2]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing SKF 83822.

Radioligand Binding Assay

This protocol is for determining the binding affinity of SKF 83822 to the D1 receptor using [3H]-SCH23390 as the radioligand.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing D1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[5]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-SCH23390 (typically at its Kd) and a range of concentrations of unlabeled SKF 83822.[5]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold buffer.[5]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of SKF 83822 (the concentration that inhibits 50% of [3H]-SCH23390 binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines the measurement of cAMP production in response to SKF 83822 stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the dopamine D1 receptor in a suitable medium.

-

Cell Plating: Seed the cells into a 384-well white plate and allow them to adhere overnight.

-

Stimulation: On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of SKF 83822 and incubate for a specified time (e.g., 30 minutes) at 37°C.[6]

-

Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well.[7][8]

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[7]

-

Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[8]

-

Data Analysis: Calculate the HTRF ratio and plot it against the log of the SKF 83822 concentration. Fit a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Microdialysis

This protocol describes the measurement of extracellular dopamine levels in a specific brain region of a freely moving rat following systemic administration of SKF 83822.

Methodology:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Secure the cannula with dental cement.[9][10]

-

Recovery: Allow the animal to recover from surgery for at least 48 hours.[9]

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[9][10]

-

Baseline Collection: After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes).[9]

-

Drug Administration: Administer SKF 83822 subcutaneously at the desired dose.

-

Post-Administration Collection: Continue collecting dialysate samples for a predetermined period.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10]

Conclusion

SKF 83822 stands as a critical tool for the precise investigation of dopamine D1 receptor signaling. Its biased agonism allows for the specific interrogation of the Gs-cAMP pathway, providing valuable insights into the distinct roles of different signaling cascades in mediating the diverse effects of dopamine in the central nervous system. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of SKF 83822 in advancing our understanding of dopamine neurobiology and in the development of novel therapeutics for dopamine-related disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Rotation and immediate-early gene expression in rats treated with the atypical D1 dopamine agonist SKF 83822 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. m.youtube.com [m.youtube.com]

- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 9. benchchem.com [benchchem.com]

- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Schizophrenia with SKF 83822: A Technical Guide

This guide provides an in-depth overview of SKF 83822, an atypical dopamine D1 receptor agonist, and its application in schizophrenia research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's unique mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: SKF 83822 and Its Relevance to Schizophrenia

Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms, including positive (e.g., psychosis), negative (e.g., social withdrawal), and cognitive deficits.[1][2] The dopamine hypothesis of schizophrenia posits that dysregulation of dopamine pathways, particularly hyperactivity in the mesolimbic pathway (leading to positive symptoms) and hypoactivity in the mesocortical pathway (contributing to negative and cognitive symptoms), is central to the disease's pathophysiology.[1][3]

Dopamine D1 receptors, a key component of the central nervous system, are G protein-coupled receptors that play a crucial role in cognition, learning, and motor control.[4] Their dysfunction is strongly implicated in the cognitive impairments associated with schizophrenia. SKF 83822 is a selective dopamine D1-like receptor agonist that has emerged as a valuable research tool.[5] Its significance lies in its atypical, biased agonism. Unlike conventional D1 agonists that activate multiple signaling cascades, SKF 83822 selectively activates the adenylyl cyclase (AC) pathway without stimulating the phospholipase C (PLC) pathway.[5][6][7] This specificity allows researchers to dissect the distinct roles of these signaling cascades in mediating the behavioral and physiological effects of D1 receptor activation, offering a more nuanced approach to developing therapeutics for schizophrenia.

Quantitative Data Summary

The following tables summarize the binding affinity, functional potency, and effective in vivo dosages of SKF 83822.

Table 1: Receptor Binding Affinity (Ki) of SKF 83822 This table presents the dissociation constants (Ki) of SKF 83822 for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Citation(s) |

| Dopamine D1 | 3.2 | |

| Dopamine D5 | 3.1 | |

| Dopamine D2 | 186 | |

| Dopamine D3 | 66 | |

| Dopamine D4 | 335 | |

| Serotonin 5-HT2A | 1167 | |

| Adrenergic α1A | 1251 | |

| Adrenergic α1B | 1385 |

Table 2: Functional Potency of SKF 83822 This table shows the half-maximal effective concentration (EC50) for stimulating a key downstream signaling pathway.

| Assay | EC50 (nM) | Citation(s) |

| Adenylyl Cyclase Stimulation | 65 |

Table 3: In Vivo Dosages and Behavioral Effects of SKF 83822 This table outlines dosages and corresponding outcomes in preclinical animal models.

| Animal Model | Dosage Range | Route | Observed Behavioral Effects | Citation(s) |

| Rat (6-OHDA lesioned) | 25-100 µg/kg | s.c. | Dose-dependent, strong rotational response. | [4][5] |

| Monkey | 0.25-0.35 mg/kg | s.c. | Induces extreme arousal and hyperlocomotion without inducing dyskinesia. | [5] |

| Mouse (C57BL/6J) | 0.005-0.625 mg/kg | s.c. | Induces mandibular vertical movement and incisor chatter. | [4] |

Mechanism of Action: D1 Receptor Biased Agonism

The dopamine D1 receptor traditionally signals through the Gαs/olf protein to activate adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] However, evidence also points to D1 receptor coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide (PI) hydrolysis.[6][7]

SKF 83822 exhibits biased agonism , a phenomenon where a ligand preferentially activates one of several signaling pathways coupled to a single receptor. It is a potent agonist of the Gαs-AC-cAMP pathway but does not activate the PLC-mediated pathway.[5][7][9] This contrasts with other D1 agonists, such as SKF 83959, which selectively activates PI hydrolysis, and full agonists like SKF 38393, which stimulate both pathways.[6][10] This unique profile makes SKF 83822 an ideal tool to investigate the specific contributions of the AC/cAMP pathway to D1-mediated behaviors and its potential therapeutic effects in schizophrenia, while avoiding effects or side effects mediated by PLC activation.[7]

Another critical aspect of GPCR signaling is the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and G protein-independent signaling.[11] While some D1 agonists promote β-arrestin recruitment, the specific profile of SKF 83822 in this regard requires further clarification to fully understand its signaling bias.

Caption: SKF 83822 biased agonism at the dopamine D1 receptor.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections describe key in vitro and in vivo protocols for investigating SKF 83822.

4.1.1 β-Arrestin Recruitment Assay (Enzyme Fragment Complementation) This assay quantifies the recruitment of β-arrestin-2 to the D1 receptor upon agonist stimulation, a key step in receptor desensitization.[11] The DiscoveRx PathHunter assay is a common method.[12]

-

Principle: This technology uses enzyme fragment complementation (EFC).[13] The D1 receptor is fused to a small enzyme donor fragment (ProLink™ or PK), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase.[13][14] Agonist-induced interaction between the D1 receptor and β-arrestin brings PK and EA into close proximity, forming a functional β-galactosidase enzyme.[14] This enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[12][13]

-

Cell Culture: CHO-K1 cells stably co-expressing the D1R-PK fusion protein and the β-arrestin-EA fusion protein are used.[11] Cells are maintained in appropriate culture medium and passaged when they reach 80-90% confluency. For the assay, cells should be between passage 3 and 24.[14]

-

Procedure:

-

Cell Plating: Harvest and resuspend cells to a density of approximately 250,000 cells/mL.[14] Seed 2,500-5,000 cells per well into 384-well solid black, clear-bottom microplates.[11][14]

-

Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.[11]

-

Compound Addition: Prepare serial dilutions of SKF 83822 and control compounds (e.g., dopamine as a full agonist, SCH 23390 as an antagonist) in an appropriate assay buffer.

-

Treatment: Add the compounds to the cells and incubate for 90 minutes at 37°C.[11]

-

Detection: Add PathHunter Detection Reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature to allow for signal development.

-

Data Acquisition: Read the chemiluminescent signal using a plate reader.

-

-

Data Analysis: Data are normalized to the response of a reference full agonist (e.g., dopamine). Dose-response curves are generated using non-linear regression to determine EC₅₀ and Emax values for β-arrestin recruitment.

Caption: Workflow for the β-Arrestin Recruitment Assay.

4.1.2 Adenylyl Cyclase Activity Assay This assay directly measures the primary functional output of SKF 83822 at the D1 receptor.

-

Principle: Measures the production of cAMP in cells expressing D1 receptors in response to agonist stimulation.

-

Procedure:

-

Cell Culture: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the human D1 receptor.

-

Treatment: Plate cells and allow them to adhere. Pre-treat with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of SKF 83822.

-

Lysis: After a short incubation (15-30 minutes), lyse the cells to release intracellular cAMP.

-

Detection: Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis: Construct dose-response curves to determine the EC₅₀ value for cAMP production.

Animal models are critical for assessing the systemic effects of SKF 83822 and its potential relevance to schizophrenia symptoms.[15]

4.2.1 Rotational Behavior in 6-OHDA Lesioned Rats This is a classic model for assessing the in vivo activity of dopamine receptor agonists.

-

Principle: A unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle depletes dopamine in the nigrostriatal pathway on one side of the brain. This leads to denervation supersensitivity of postsynaptic dopamine receptors in the ipsilateral striatum. Administration of a direct-acting D1 agonist like SKF 83822 causes preferential stimulation of these supersensitive receptors, resulting in contralateral rotation (turning away from the lesioned side).[5][7]

-

Procedure:

-

Surgery: Adult male rats undergo stereotaxic surgery to receive a unilateral 6-OHDA lesion.

-

Recovery: Animals are allowed to recover for at least 2-3 weeks.

-

Drug Administration: SKF 83822 is administered subcutaneously (s.c.) at various doses (e.g., 25-100 µg/kg).[5] A D1 antagonist (e.g., SCH 23390) can be used to confirm D1 receptor mediation.[5]

-

Observation: Immediately after injection, rats are placed in automated rotometer bowls. The number of full 360° contralateral and ipsilateral turns is recorded over a period of 60-120 minutes.

-

-

Data Analysis: The primary endpoint is the net contralateral rotations (contralateral turns minus ipsilateral turns). Data are analyzed to determine dose-dependency.

4.2.2 Locomotor Activity (Open Field Test) This test assesses general motor activity and can model the psychomotor agitation seen in psychosis.[16]

-

Principle: Dopamine agonists typically increase locomotor activity.[16] This test measures the exploratory behavior and general activity of a rodent in a novel environment.[17]

-

Procedure:

-

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.

-

Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

-

Test Initiation: Animals are administered SKF 83822 or vehicle via s.c. injection. After a set pre-treatment time, each animal is placed in the center of the open-field arena.[18]

-

Data Collection: The animal's movement is recorded for a set duration (e.g., 30-60 minutes).[18] Key parameters include total distance traveled, time spent moving, and rearing frequency.[16]

-

-

Data Analysis: Compare locomotor parameters between the SKF 83822-treated group and the vehicle control group.

4.2.3 Prepulse Inhibition (PPI) of the Acoustic Startle Response PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[19][20]

-

Principle: A weak, non-startling sensory stimulus (the prepulse) presented shortly before a strong, startling stimulus will inhibit the startle response to the strong stimulus.[19] This inhibition is impaired in many schizophrenia models. The test evaluates if a compound can normalize PPI deficits.

-

Procedure:

-

Apparatus: A startle chamber that can deliver acoustic stimuli (prepulses and startle pulses) and measure the whole-body startle response via a piezoelectric platform.

-

Acclimation: Each animal is placed in the chamber and allowed to acclimate for 5-10 minutes with background white noise.

-

Trial Types: The session consists of different trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB startle pulse) and prepulse-pulse trials (e.g., a 75-85 dB prepulse preceding the 120 dB pulse by 100 ms).

-

Drug Administration: In a typical study design, a PPI deficit is first induced using a pharmacological agent (e.g., the NMDA receptor antagonist MK-801 or phencyclidine).[2] Then, the ability of SKF 83822 to reverse this deficit is tested.

-

-

Data Analysis: PPI is calculated as a percentage: %PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100].

Caption: General workflow for in vivo behavioral testing.

Conclusion

SKF 83822 is a powerful pharmacological tool for schizophrenia research. Its biased agonism at the dopamine D1 receptor allows for the specific investigation of the adenylyl cyclase/cAMP signaling pathway, which is highly relevant to the cognitive and negative symptoms of the disorder. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can effectively probe the functional consequences of selective D1 receptor modulation and contribute to the development of novel, more targeted therapeutics for schizophrenia.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.neiglobal.com [cdn.neiglobal.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dopamine D(1) receptor activation of adenylyl cyclase, not phospholipase C, in the nucleus accumbens promotes maternal behavior onset in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rotation and immediate-early gene expression in rats treated with the atypical D1 dopamine agonist SKF 83822 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 15. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acnp.org [acnp.org]

In-depth Technical Guide: Applications of SKF 83822 in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current treatments primarily focus on dopamine replacement, which can lead to complications such as L-DOPA-induced dyskinesia. This guide explores the utility of SKF 83822, an atypical dopamine D1 receptor agonist, as a research tool and potential therapeutic agent in preclinical models of Parkinson's disease. SKF 83822 exhibits a unique signaling profile, selectively activating the adenylyl cyclase (AC) pathway without stimulating phospholipase C (PLC), offering a potential avenue to mitigate motor deficits with a reduced risk of dyskinesia.

Core Mechanism of Action: Biased Agonism at the D1 Receptor

SKF 83822 is a high-affinity and selective dopamine D1-like receptor agonist.[1] Unlike traditional D1 agonists, it demonstrates biased agonism by preferentially activating the Gαs/olf-adenylyl cyclase (AC)-cAMP-PKA signaling cascade, while not engaging the Gαq-phospholipase C (PLC) pathway.[2] This selective activation is a key feature that distinguishes it from other D1 agonists and is hypothesized to be responsible for its unique behavioral effects.

Signaling Pathway of SKF 83822 at the Dopamine D1 Receptor

Caption: D1 receptor signaling activated by SKF 83822.

Quantitative Data Summary

The following tables summarize the key quantitative data for SKF 83822 from preclinical studies.

Table 1: Receptor Binding Affinity of SKF 83822

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 3.2[1] |

| Dopamine D5 | 3.1[1] |

| Dopamine D2 | 186[1] |

| Dopamine D3 | 66[1] |

| Dopamine D4 | 335[1] |

| 5-HT2A | 1167[1] |

| α1A | 1251[1] |

| α1B | 1385[1] |

Table 2: In Vitro Functional Activity of SKF 83822

| Assay | Parameter | Value |

| Adenylyl Cyclase Stimulation | EC50 | 65 nM[1] |

| Phosphoinositide Hydrolysis | Activity | Not stimulated[1] |

Table 3: In Vivo Behavioral Effects of SKF 83822 in Parkinson's Disease Models

| Animal Model | Behavioral Test | Doses (mg/kg, s.c.) | Observed Effect |

| 6-OHDA-lesioned rats | Apomorphine-induced rotation | 0.05 | Contralateral rotations, indicating D1 agonism. |

| MPTP-lesioned monkeys | Motor behavior | 0.03 - 0.3 | Stimulation of motor behavior.[3] |

| Normal rats | Orofacial movements | Not specified | Induced jaw movements and vacuous chewing.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving SKF 83822 in a common rodent model of Parkinson's disease.

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

This model is widely used to mimic the dopamine depletion seen in Parkinson's disease.

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid solution (0.02% in sterile saline)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Dental drill

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp.

-

Craniotomy: Make a midline incision on the scalp and expose the skull. Drill a small burr hole over the target coordinates.

-

6-OHDA Preparation: Dissolve 6-OHDA in the cold ascorbic acid-saline solution to a final concentration of 2-4 µg/µL. Protect the solution from light.

-

Stereotaxic Injection: Lower the Hamilton syringe needle to the desired coordinates for the medial forebrain bundle (MFB) or substantia nigra pars compacta (SNc). A common set of coordinates relative to bregma for the MFB are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -7.8 mm.[4]

-

Infusion: Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring. Allow the animals to recover for at least 2-3 weeks for the lesion to stabilize.

Assessment of Rotational Behavior

Drug-induced rotation is a standard method to quantify the extent of the unilateral dopamine lesion and to assess the effects of dopaminergic drugs.

Objective: To measure the rotational asymmetry induced by SKF 83822 in 6-OHDA-lesioned rats.

Materials:

-

6-OHDA-lesioned rats

-

SKF 83822 solution

-

Automated rotometer system or a circular arena for manual observation

-

Video recording equipment (optional)

Procedure:

-

Habituation: Place the rat in the testing arena for a period of habituation (e.g., 10-15 minutes) before drug administration.

-

Drug Administration: Administer SKF 83822 subcutaneously (s.c.) at the desired dose.

-

Recording: Immediately after injection, place the rat back into the rotometer and record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a set period (e.g., 60-90 minutes). Automated systems will track this automatically.[5][6]

-

Data Analysis: Express the data as net contralateral turns (contralateral turns - ipsilateral turns) per unit of time. A significant increase in contralateral rotations indicates a dopamine agonist effect on the denervated striatum.

Experimental Workflow for Evaluating SKF 83822 in a 6-OHDA Rat Model

Caption: A typical experimental workflow for SKF 83822 evaluation.

Applications in Parkinson's Disease Models

Motor Symptom Alleviation

Studies in 6-OHDA-lesioned rats have demonstrated that SKF 83822 induces robust contralateral rotation, a hallmark of dopamine D1 receptor agonism in this model. This effect is dose-dependent and indicates that SKF 83822 can effectively stimulate the dopamine-depleted striatum to produce a motor response. In MPTP-lesioned primates, SKF 83822 has also been shown to stimulate motor behavior.[3]

L-DOPA-Induced Dyskinesia (LID)

A significant advantage of SKF 83822's biased agonism is its potential to avoid or reduce L-DOPA-induced dyskinesia. The PLC signaling pathway, which SKF 83822 does not activate, has been implicated in the development of dyskinesias. Preclinical studies have shown that while SKF 83822 can produce motor activation, it does so without inducing the abnormal involuntary movements characteristic of dyskinesia. This suggests that selective activation of the AC pathway may be a viable strategy to separate the therapeutic effects of D1 receptor stimulation from the unwanted side effects.

Non-Motor Symptoms

The impact of SKF 83822 on non-motor symptoms of Parkinson's disease, such as cognitive impairment and depression, is an area of active investigation. Given the role of D1 receptors in cognitive functions like working memory and executive function, it is plausible that SKF 83822 could have beneficial effects. However, more research is needed to fully characterize its profile in models of non-motor dysfunction in Parkinson's disease.[7][8][9][10][11]

Neuroprotection

The potential neuroprotective effects of SKF 83822 are another area of interest. Activation of the D1 receptor and the subsequent increase in cAMP can lead to the activation of downstream signaling cascades that promote neuronal survival. In vitro studies using neuronal cell cultures and in vivo studies in animal models are necessary to determine if SKF 83822 can protect dopaminergic neurons from degeneration.[12][13][14][15]

Conclusion and Future Directions

SKF 83822 serves as a valuable pharmacological tool to dissect the distinct roles of D1 receptor-mediated signaling pathways in the basal ganglia. Its ability to selectively activate the adenylyl cyclase pathway provides a unique opportunity to explore the therapeutic potential of biased D1 agonism in Parkinson's disease. The preclinical evidence suggesting motor improvement without the induction of dyskinesia is promising.

Future research should focus on:

-

Dose-response studies: Establishing a clear dose-response relationship for both the therapeutic effects and any potential side effects of SKF 83822 in various Parkinson's disease models.

-

Long-term studies: Evaluating the effects of chronic SKF 83822 administration on motor symptoms, the development of dyskinesia, and potential neuroprotective effects.

-

Non-motor symptoms: A more thorough investigation into the effects of SKF 83822 on cognitive and affective symptoms in relevant animal models.

-

Combination therapies: Exploring the potential synergistic effects of SKF 83822 in combination with L-DOPA or other antiparkinsonian medications.

By further elucidating the preclinical profile of SKF 83822, researchers and drug developers can gain valuable insights into the design of novel D1 receptor agonists with an improved therapeutic window for the treatment of Parkinson's disease.

References

- 1. SKF 83822 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 2. Assessment of jaw movements by magnetic sensor in relation to topographies of orofacial behaviour in freely moving rats: Studies with the dopamine D(1)-like receptor agonists SKF 83822 vs SKF 83959 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson’s Disease | Springer Nature Experiments [experiments.springernature.com]

- 5. mdbneuro.com [mdbneuro.com]

- 6. Rotation in the 6-OHDA-lesioned rat -ORCA [orca.cardiff.ac.uk]

- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 8. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review [mdpi.com]

- 9. A mouse model of non-motor symptoms in Parkinson's disease: focus on pharmacological interventions targeting affective dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models of the non-motor features of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets [frontiersin.org]

- 14. escholarship.org [escholarship.org]

- 15. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Addiction's Grip: A Technical Guide to SKF 83822 and its Role in Elucidating Dopaminergic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction